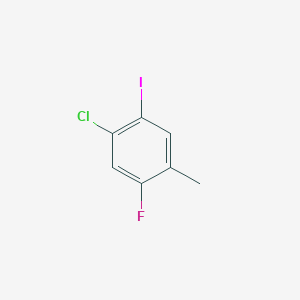

4-Chloro-2-fluoro-5-iodotoluene

Description

Significance of Polyhalogenated Aromatic Compounds in Contemporary Chemical Research

Polyhalogenated aromatic compounds, which feature multiple halogen atoms, are of immense importance in modern chemical research. These structures are integral to the development of pharmaceuticals, agrochemicals, polymers, and electronic materials. nih.gov The presence of halogens can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), making them a common feature in many drug candidates. uni.lu In materials science, halogenation is a key strategy for modifying the electronic and physical properties of organic molecules used in applications such as organic light-emitting diodes (OLEDs) and other advanced materials. chemsigma.com Furthermore, these compounds serve as versatile intermediates in organic synthesis, providing multiple reaction sites for the construction of complex molecular frameworks. nih.govsciencedaily.com

Positional Isomerism and Substituent Effects in Halogenated Toluenes

The reactivity and properties of a substituted toluene (B28343) are dictated by the nature and position of its substituents. This is governed by the principles of positional isomerism and electronic substituent effects. In the case of 4-Chloro-2-fluoro-5-iodotoluene, the benzene (B151609) ring is decorated with a methyl group (-CH₃), a fluorine atom (-F), a chlorine atom (-Cl), and an iodine atom (-I).

The methyl group is an activating, ortho, para-directing group due to its positive inductive effect (+I). This means it donates electron density to the ring, making it more susceptible to electrophilic attack, and directs incoming substituents to the positions ortho (2 and 6) and para (4) to itself.

Research Trajectories for Multifunctional Aromatic Scaffolds, with Specific Reference to 4-Chloro-2-fluoro-5-iodotoluene

The true synthetic power of a molecule like 4-Chloro-2-fluoro-5-iodotoluene lies in its capacity to act as a multifunctional scaffold through selective, or "orthogonal," reactivity. The different carbon-halogen bonds (C-I, C-Cl, C-F) have distinct bond dissociation energies and reactivities in common catalytic cycles, such as those used in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. nih.govwhiterose.ac.uk

The general reactivity trend for oxidative addition to a palladium(0) catalyst, the key step in these cycles, is C–I > C–Br > C–Cl >> C–F. nih.gov This reactivity differential allows chemists to functionalize the molecule in a stepwise manner. For instance, the highly reactive C–I bond can be selectively targeted for a cross-coupling reaction while leaving the C–Cl and C–F bonds untouched. Subsequently, under more forcing reaction conditions, the C–Cl bond can be made to react. The C–F bond is typically the most robust and often remains as a permanent substituent, valued for its ability to modulate the electronic properties and metabolic stability of the final molecule. This stepwise functionalization enables the efficient and controlled construction of highly substituted, complex target molecules from a single, versatile starting material. nih.govescholarship.org

Overview of Key Academic Disciplines Intersecting in the Study of 4-Chloro-2-fluoro-5-iodotoluene

The study and application of 4-Chloro-2-fluoro-5-iodotoluene and similar structures are inherently multidisciplinary. Key fields include:

Organic Synthesis: This discipline focuses on the development of methods to prepare such compounds and to utilize them as building blocks for more complex structures. nih.govsciencedaily.com A plausible synthetic route to 4-Chloro-2-fluoro-5-iodotoluene could involve the electrophilic iodination of 4-chloro-2-fluorotoluene (B1583580) or a Sandmeyer-type reaction starting from a corresponding aniline (B41778) precursor, such as 5-chloro-2-methyl-4-iodoaniline. google.comresearchgate.net

Medicinal Chemistry: Medicinal chemists utilize polyhalogenated scaffolds to explore the structure-activity relationships (SAR) of drug candidates. The ability to selectively introduce different groups allows for fine-tuning of a molecule's biological activity and properties. nih.govresearchgate.net

Catalysis: The development of new catalysts and reaction conditions for the selective activation of specific C-X bonds is a major area of research. Ligand design and the choice of metal are crucial for achieving high selectivity in the cross-coupling of polyhalogenated substrates. nih.govnih.govescholarship.org

Materials Science: Halogenated aromatics are foundational to many advanced materials. The specific substitution pattern on the aromatic ring influences properties like luminescence, conductivity, and thermal stability. chemsigma.com

Physicochemical Properties of 4-Chloro-2-fluoro-5-iodotoluene

Detailed experimental data for 4-Chloro-2-fluoro-5-iodotoluene (CAS No. 202982-69-2) is not widely available in public literature. lookchem.comchemicalbook.com However, its properties can be estimated based on related, well-characterized compounds.

| Property | Value (Related Compound) | Related Compound | Citation |

| CAS Number | 202982-69-2 | 4-Chloro-2-fluoro-5-iodotoluene | lookchem.comchemicalbook.com |

| Molecular Formula | C₇H₅ClFI | 4-Chloro-2-fluoro-5-iodotoluene | uni.lu |

| Molecular Weight | 270.47 g/mol | 4-Chloro-2-fluoro-5-iodotoluene | - |

| Boiling Point | ~217 °C (Predicted) | 4-Chloro-2-fluoroiodobenzene (217 °C) | sigmaaldrich.com |

| Density | ~1.9 g/mL at 25°C (Predicted) | 4-Chloro-2-fluoroiodobenzene (1.98 g/mL) | sigmaaldrich.com |

| Appearance | Liquid (Predicted) | 4-Chloro-2-iodotoluene (Liquid) | sigmaaldrich.com |

| Purity | ≥98% (Typical for commercial grade) | Commercial Supplier Data | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-fluoro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOXSYMVXHAUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378615 | |

| Record name | 4-Chloro-2-fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-69-2 | |

| Record name | 1-Chloro-5-fluoro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 4 Chloro 2 Fluoro 5 Iodotoluene and Analogous Structures

Established Synthetic Routes for Halogenated Toluene (B28343) Derivatives

The synthesis of halogenated toluenes often begins with the toluene molecule and introduces halogen substituents through various reactions. Alternatively, pre-halogenated toluene precursors can be further functionalized.

Direct Halogenation Strategies for Aromatic Systems

Direct halogenation of toluene and its derivatives is a fundamental approach to introduce chlorine, bromine, and iodine atoms onto the aromatic ring. These reactions typically proceed via electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the ring.

For the chlorination of toluene, the reaction with chlorine gas in the presence of a Lewis acid catalyst such as iron (III) chloride (FeCl₃) yields a mixture of ortho- and para-chlorotoluene. doubtnut.comdoubtnut.comvedantu.com The methyl group is an ortho-, para-directing group, activating these positions for electrophilic attack. vedantu.com In contrast, radical chlorination, often initiated by UV light, leads to substitution on the methyl group, forming benzyl (B1604629) chloride. stackexchange.comquora.com

The introduction of iodine typically requires an activating agent or an oxidant to generate a more potent electrophilic iodine species. A common method involves the use of molecular iodine in the presence of an oxidizing agent like nitric acid or a peroxide.

A summary of direct halogenation reactions on toluene is presented below:

| Halogen | Reagent(s) | Catalyst/Conditions | Major Product(s) |

| Chlorine | Cl₂ | FeCl₃ | o-chlorotoluene, p-chlorotoluene |

| Chlorine | Cl₂ | UV light | Benzyl chloride |

| Iodine | I₂ | Oxidizing agent (e.g., HNO₃) | o-iodotoluene, p-iodotoluene |

Modification and Functionalization of Pre-Halogenated Toluene Precursors

An alternative and often more controlled strategy involves the use of pre-halogenated toluene derivatives as starting materials. This approach allows for the sequential introduction of different halogens, providing better control over the final substitution pattern. For instance, a commercially available chlorotoluene can be subjected to further halogenation to introduce a second or third halogen atom. The directing effects of both the methyl group and the existing halogen(s) will influence the position of the incoming substituent.

A patent describes the preparation of 2-halogen-6-alkylthiotoluene starting from 2,6-dichlorotoluene. patsnap.com This demonstrates how a di-substituted toluene can be selectively functionalized. Another example is the synthesis of fluorotoluene and halogenated 3-fluorotoluenes, which are then oxidized to the corresponding carboxylic acids. ciac.jl.cn

Advanced C-X Bond Formation Techniques (X = Halogen)

Modern synthetic chemistry has developed a toolbox of sophisticated methods for the formation of carbon-halogen bonds with high levels of control over regioselectivity and, in some cases, stereoselectivity.

Regioselective Iodination Methods for Aromatic Rings

Achieving regioselectivity in the iodination of aromatic rings is crucial for the synthesis of specific isomers. Several methods have been developed to address this challenge. One approach utilizes silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver trifluoroacetate (B77799) (AgOCOCF₃), in combination with molecular iodine. nih.gov These reagents can activate iodine and promote electrophilic iodination with high regioselectivity, particularly for chlorinated aromatic compounds. nih.govnih.gov For example, the iodination of 3,5-dichlorophenol (B58162) using Ag₂SO₄/I₂ has been studied to achieve specific ortho-iodination. nih.gov

Another effective system for regioselective iodination involves the use of potassium iodide (KI) with an oxidant like Oxone®. This method generates an electrophilic iodine species in situ and has shown high para-selectivity for a range of substituted benzenes. Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has also been reported as a highly regioselective method for activated arenes. acs.org

Stereo- and Regioselective Fluorination Protocols

The introduction of fluorine into aromatic systems presents unique challenges due to the high reactivity of many fluorinating agents. numberanalytics.com However, significant progress has been made in developing selective fluorination methods. Electrophilic fluorinating reagents, such as Selectfluor®, are widely used. rsc.org Theoretical studies have shed light on the mechanism of selective fluorination with Selectfluor, suggesting a single-electron transfer (SET) mechanism is preferred over an Sₙ2 pathway. rsc.org

The synthesis of fluoroarenes can also be achieved through substitution reactions on pre-functionalized rings. organic-chemistry.org For example, aryl triflates and bromides can undergo palladium-catalyzed fluorination. organic-chemistry.org Boron-directed cycloaddition reactions offer a novel and mild route to fluoroalkyl-substituted aromatic compounds with complete regiocontrol. nih.govacs.org A patent for the preparation of 4-chloro-2-fluorotoluene (B1583580) describes a process involving the diazotization of 5-chloro-2-methylaniline (B43014) followed by thermolysis in the presence of anhydrous hydrofluoric acid. google.com

Chlorination Methodologies

While classical electrophilic chlorination is widely used, modern methods offer improved selectivity and milder reaction conditions. Oxidative chlorination, which generates molecular chlorine in situ from hydrochloric acid (HCl) and an oxidant, is an environmentally benign approach. jalsnet.com Reagent systems like sodium chlorate (B79027) (NaClO₃)/HCl in aqueous media have been shown to be effective for the chlorination of aromatic compounds. jalsnet.com

N-Chlorosuccinimide (NCS) is another valuable reagent for the chlorination of arenes, often used in aqueous media to provide good to excellent yields under mild conditions. isca.me For the chlorination of methylated aromatic compounds, reacting the compound with chlorine gas in a titanium tetrachloride solvent under conditions that avoid light irradiation has been patented as a method for ring chlorination. google.comgoogleapis.com Furthermore, visible light-mediated chlorination of toluenes using N,N-dichloroacetamide as the chlorinating agent has been developed as a metal-free alternative. mdpi.compreprints.org The use of phosgene (B1210022) or thionyl chloride in the presence of an aryl sulfoxide (B87167) has also been patented for the chlorination of aryl ethers. google.com

Cascade and Multi-Component Reaction Approaches to Polysubstituted Aromatics

The efficient construction of polysubstituted aromatic rings is a cornerstone of modern organic synthesis. Cascade reactions, also known as tandem or domino reactions, offer an elegant and atom-economical approach by combining multiple transformations in a single pot under a single set of reaction conditions. baranlab.org Similarly, multi-component reactions (MCRs) are convergent processes where three or more starting materials react to form a product that incorporates most or all of the atoms of the reactants. organic-chemistry.org

Several strategies have been developed for the synthesis of polysubstituted benzenes. These include:

[4 + 2] Benzannulation: This approach involves a cascade reaction between dialdehydes and nitroalkenes, or between electron-deficient alkenes and fluoro-substituted substrates, to yield highly functionalized benzene (B151609) derivatives. rsc.orgnih.gov

[3 + 2 + 1] Benzannulation: Secondary amine catalysts can facilitate a Knoevenagel–Michael–aldol condensation–decarboxylation cascade to produce substituted benzenes with excellent chemo- and regioselectivity. nih.gov

Michael Addition/Cyclization/Elimination Cascade: This method has been successfully employed to construct polysubstituted arenes from vinylogous malononitrile (B47326) derivatives and chlorinated nitrostyrenes. nih.gov

Transition-Metal-Free Multicomponent Benzannulation: Ketones, nitro-olefins, and diester acetylenedicarboxylate (B1228247) can react in a multicomponent fashion to afford polysubstituted benzene derivatives under mild conditions. acs.org

These methods provide powerful tools for accessing a wide range of polysubstituted aromatic compounds, including structures analogous to 4-chloro-2-fluoro-5-iodotoluene. The strategic selection of starting materials and reaction conditions allows for precise control over the final substitution pattern.

Applications of 4-Chloro-2-fluoro-5-iodotoluene as a Synthetic Intermediate

The distinct reactivity of the chloro, fluoro, and iodo substituents on the toluene ring makes 4-chloro-2-fluoro-5-iodotoluene a highly versatile synthetic intermediate. The carbon-iodine bond is the most labile and readily participates in a variety of transformations, while the chloro and fluoro groups offer opportunities for subsequent functionalization.

Precursor Role in Complex Organic Molecule Synthesis

The differential reactivity of the halogens in 4-chloro-2-fluoro-5-iodotoluene is a key feature that synthetic chemists exploit. The iodine atom, being the best leaving group, can be selectively targeted in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the construction of complex biaryl structures and other intricate molecular scaffolds while leaving the chlorine and fluorine atoms available for further manipulation. This sequential functionalization is a powerful strategy in the total synthesis of complex natural products and other target molecules.

Utility in the Development of Pharmaceutical Intermediates

Halogenated aromatic compounds are prevalent in many approved pharmaceutical agents. nih.gov The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. 4-Chloro-2-fluoro-5-iodotoluene and its derivatives serve as key building blocks in the synthesis of various pharmaceutical intermediates. For instance, related structures like 2-fluoro-4-iodotoluene (B1330220) are utilized in the development of drugs targeting specific biological pathways. chemimpex.com The ability to introduce these specific halogen patterns is crucial in medicinal chemistry for fine-tuning the biological activity of drug candidates.

Contributions to Agrochemical Synthesis

Similar to pharmaceuticals, the introduction of halogen atoms into organic molecules can enhance their efficacy as agrochemicals. Fluorinated compounds, in particular, often exhibit increased biological activity. chemimpex.com 4-Chloro-2-fluoro-5-iodotoluene provides a scaffold for the synthesis of novel pesticides and herbicides. The strategic placement of the chloro, fluoro, and iodo groups allows for the systematic modification of the molecule to optimize its activity against specific agricultural pests or weeds.

Strategic Building Block for Specialty Chemical Development

The unique reactivity of 4-chloro-2-fluoro-5-iodotoluene also makes it a valuable building block for the development of specialty chemicals. americanelements.com These can include advanced polymers, coatings, and imaging agents. chemimpex.com The ability to selectively functionalize the aromatic ring allows for the creation of materials with tailored properties. For example, the incorporation of fluorinated moieties can enhance thermal stability and chemical resistance in polymers.

Hypervalent Iodine Reagents in the Functionalization of Aromatic Systems

Hypervalent iodine reagents have emerged as powerful and environmentally friendly tools in modern organic synthesis. nih.govacs.org These compounds, such as iodosylarenes, (dichloroiodo)arenes, and [bis(acyloxy)iodo]arenes, are effective oxidants and are widely used in a variety of transformations, including the synthesis and functionalization of heterocyclic compounds. tandfonline.com

Key features of hypervalent iodine reagents include:

High Reactivity and Versatility: They can be used for a wide range of reactions, including halogenations, oxidations, aminations, and heterocyclizations. nih.govacs.orgresearchgate.net

Mild Reaction Conditions: Many reactions involving hypervalent iodine reagents proceed under mild conditions, which is advantageous for the synthesis of sensitive molecules. beilstein-journals.org

"Metal-Free" Chemistry: Their use often avoids the need for transition metal catalysts, which can be toxic and difficult to remove from the final product. nih.govacs.org

In the context of polysubstituted aromatics like 4-chloro-2-fluoro-5-iodotoluene, hypervalent iodine reagents can be employed for further functionalization. For example, they can be used to introduce additional substituents onto the aromatic ring or to modify existing ones. The development of new hypervalent iodine reagents with tailored properties continues to expand their synthetic utility. researchgate.net

Aryl Iodo Difluorides as Fluorine Transfer Agents

Aryl iodo difluorides have emerged as valuable reagents for the transfer of fluorine atoms to organic molecules. These hypervalent iodine(III) compounds, with the general formula ArIF₂, offer an alternative to more hazardous fluorinating agents.

The synthesis of aryl iodo difluorides themselves can be challenging, often requiring harsh reagents. chem-soc.si However, alternative methods have been developed to improve their accessibility. chem-soc.siacs.org One such method involves a three-step sequence starting from an aryl iodide:

Oxidation: The aryl iodide is first oxidized, for instance, using sodium perborate. chem-soc.siacs.org

Hydrolysis: The resulting intermediate undergoes basic hydrolysis. chem-soc.siacs.org

Fluorination: Treatment with hydrofluoric acid then yields the desired aryl iodo difluoride. chem-soc.siacs.org

A notable example of this class of reagents is (difluoroiodo)toluene (DFIT). chem-soc.siacs.org These reagents can be employed in various fluorination reactions. For instance, they have been used for the α-fluorination of organoselenium compounds, yielding monofluoro derivatives in moderate yields. chem-soc.siacs.org

While a direct synthesis of 4-chloro-2-fluoro-5-iodotoluene using an aryl iodo difluoride as the fluorinating agent on a pre-existing chloro-iodotoluene has not been extensively documented in readily available literature, the general reactivity of these reagents suggests a plausible synthetic pathway. A potential strategy would involve the fluorination of a suitable precursor, such as a chloro-iodotoluene derivative. The regioselectivity of such a reaction would be a critical factor, governed by the electronic and steric effects of the existing substituents on the aromatic ring.

Table 1: Examples of Fluorination using (Difluoroiodo)toluene (DFIT)

| Substrate Type | Product Type | Yield Range (%) | Reference |

| α-Seleno esters | α-Fluoro esters | 20-65 | chem-soc.siacs.org |

| α-Seleno amides | α-Fluoro amides | 20-65 | chem-soc.siacs.org |

| α-Seleno nitriles | α-Fluoro nitriles | 20-65 | chem-soc.siacs.org |

Oxidative Fluorination Processes Using Hypervalent Iodine Compounds

Hypervalent iodine compounds are renowned for their utility in oxidative processes, including oxidative fluorination. olemiss.edu These reactions can proceed through the in situ generation of a reactive fluoroiodine(III) species from a fluorine-free hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of a fluoride (B91410) source like hydrogen fluoride-pyridine (HF.Py) or triethylamine (B128534) trihydrofluoride (Et₃N–3HF). olemiss.edu

The mechanism often involves the initial formation of a reactive PhIF₂ species, which can then react with the substrate. olemiss.edu For example, in the fluorination of alkenes, the PhIF₂ undergoes electrophilic addition to the double bond, forming a bridged iodonium (B1229267) species. Subsequent nucleophilic attack by a fluoride ion leads to the fluorinated product. olemiss.edu

In the context of synthesizing substituted toluenes, oxidative fluorination of a suitable precursor represents a viable strategy. For instance, the oxidative fluorination of alkylsilanes has been demonstrated using hypervalent iodine(III) reagents in the presence of fluoride ions. orgoreview.com This reaction proceeds under mild conditions and is scalable. orgoreview.com The proposed mechanism involves the in situ generation of an aryliodonium difluoride and a single-electron transfer process. orgoreview.com

The synthesis of 4-chloro-2-fluoro-5-iodotoluene could potentially be achieved by starting with an appropriately substituted toluene derivative and employing an oxidative fluorination protocol. The key challenge in such an approach would be controlling the regioselectivity of the fluorination to obtain the desired isomer. The directing effects of the existing chloro and iodo substituents would play a crucial role in determining the position of the incoming fluorine atom.

Furthermore, hypervalent iodine reagents, in combination with elemental iodine, can be used for the oxidative iodination of aromatic compounds. wou.edu This suggests an alternative pathway where a fluorinated and chlorinated precursor could be iodinated using a hypervalent iodine-mediated system. For example, a mixture of iodine and a [bis(acyloxy)iodo]arene has been used for the electrophilic iodination of activated aromatic rings. wou.edu

Table 2: Examples of Hypervalent Iodine-Mediated Oxidative Functionalization

| Substrate | Reagents | Product | Yield (%) | Reference |

| Alkylsilane | PhIO, CsF, DMPUHF | Alkyl fluoride | - | olemiss.edu |

| Alkene | PIDA, HF.Py | Fluoroalkane | - | olemiss.edu |

| Activated Aromatic | I₂, [Bis(acyloxy)iodo]arene | Iodoaromatic | 68-86 | wou.edu |

Computational Chemistry and Theoretical Studies Dft of 4 Chloro 2 Fluoro 5 Iodotoluene

Quantum Chemical Characterization of Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational freedom of substituent groups are fundamental to understanding the chemical behavior of 4-Chloro-2-fluoro-5-iodotoluene. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining these structural nuances at the quantum level.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves geometry optimization, a process that determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For 4-Chloro-2-fluoro-5-iodotoluene, this process reveals the equilibrium bond lengths, bond angles, and dihedral angles that define its ground-state structure.

A detailed conformational analysis would explore the potential energy landscape of the molecule, identifying different stable conformers and the energy barriers between them. This is particularly relevant for the orientation of the methyl group relative to the plane of the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for 4-Chloro-2-fluoro-5-iodotoluene (Exemplary Data)

| Parameter | Bond | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.36 Å | |

| C-I | 2.10 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (methyl) | 1.51 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | Cl-C-C | 119.5° |

| F-C-C | 118.8° | |

| I-C-C | 121.2° | |

| C-C-C (ring) | 118.5° - 121.5° | |

| Dihedral Angle | H-C-C-C | 0° / 60° |

Note: The values presented in this table are illustrative and would be determined with high precision from actual DFT calculations.

Analysis of Internal Rotation, e.g., Methyl Group Torsion

The rotation of the methyl group in substituted toluenes is a well-studied phenomenon that provides insight into the local electronic and steric environment. publish.csiro.auresearchgate.net The potential energy barrier to this internal rotation can be calculated using DFT. This barrier is influenced by the interactions between the methyl C-H bonds and the adjacent substituents on the aromatic ring.

In ortho-substituted toluenes, repulsive steric interactions between the substituents and the methyl C-H bonds can dominate, influencing the preferred conformation. researchgate.net For 4-Chloro-2-fluoro-5-iodotoluene, the presence of the ortho-fluoro substituent is expected to play a significant role in determining the rotational barrier and the equilibrium position of the methyl hydrogens. The barrier height is a sensitive probe of the difference in π-bond order between the two ring carbon-carbon bonds adjacent to the methyl group. researchgate.net Studies on similar molecules have shown that intermolecular interactions in the solid state can also significantly raise the methyl torsion transition energy. nih.gov

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and physical properties. DFT calculations offer a suite of tools to analyze the electronic structure of 4-Chloro-2-fluoro-5-iodotoluene in detail.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. For 4-Chloro-2-fluoro-5-iodotoluene, the distribution and energies of these frontier orbitals will be heavily influenced by the electron-withdrawing and donating properties of the halogen and methyl substituents. The location of the HOMO and LUMO on the molecule can predict the most likely sites for electrophilic and nucleophilic attack, respectively. youtube.com

Table 2: Predicted Frontier Orbital Energies for 4-Chloro-2-fluoro-5-iodotoluene (Exemplary Data)

| Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 7.30 |

Note: These are representative energy values and would be precisely calculated via DFT.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the electron density distribution by localizing it into bonds and lone pairs. wikipedia.orgwisc.edu This method allows for the quantification of donor-acceptor interactions, such as hyperconjugation, which can stabilize the molecule. youtube.comrsc.org

Charge Distribution and Electrostatic Potentials

The distribution of electrical charge within a molecule is key to understanding its interactions with other molecules. The molecular electrostatic potential (MEP) is a valuable tool that maps the electrostatic potential onto the electron density surface of the molecule.

The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 4-Chloro-2-fluoro-5-iodotoluene, the electronegative halogen atoms (F, Cl, I) are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the methyl group and the aromatic ring will likely exhibit positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations allow for the accurate prediction of various spectroscopic parameters. By simulating these properties, researchers can gain a deeper understanding of the molecular structure and bonding, and can also aid in the interpretation of experimental data.

Vibrational Spectra (Infrared and Raman) Simulations and Assignments

Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. For halogenated toluene (B28343) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can compute harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov These theoretical calculations provide a complete set of vibrational modes, which can then be compared with experimental FT-IR and FT-Raman spectra.

While a dedicated study for 4-Chloro-2-fluoro-5-iodotoluene is not available, research on related compounds like 4-chloro-2-fluorotoluene (B1583580) demonstrates the methodology. In such studies, the calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental values. nih.gov The analysis of potential energy distribution (PED) allows for the precise assignment of each vibrational band to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the C-Cl, C-F, and C-I bonds. nih.gov For instance, C-Cl stretching vibrations in chloro-methyl phenyl isocyanates are typically observed in the 760–505 cm⁻¹ range. nih.gov These assignments are crucial for understanding how the different substituents influence the vibrational modes of the molecule.

Table 1: Representative Vibrational Mode Assignments for Halogenated Benzenes based on DFT Calculations

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3000 - 3100 | Stretching of the C-H bonds on the aromatic ring. |

| CH₃ Stretching | 2900 - 3000 | Symmetric and asymmetric stretching of the methyl group C-H bonds. |

| C-C Stretching (ring) | 1400 - 1600 | Vibrations associated with the stretching of the carbon-carbon bonds within the benzene ring. |

| C-F Stretching | 1100 - 1400 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretching | 500 - 800 | Stretching vibration of the carbon-chlorine bond. nih.gov |

| C-I Stretching | 450 - 650 | Stretching vibration of the carbon-iodine bond. |

Note: The data in this table is representative and compiled from general knowledge of vibrational spectroscopy and DFT studies on related halogenated aromatic compounds. Actual frequencies for 4-Chloro-2-fluoro-5-iodotoluene would require specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations

DFT is also a powerful tool for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding values, which are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus.

For polyhalogenated aromatic compounds, DFT can predict ¹H, ¹³C, and ¹⁹F NMR spectra. acs.orgnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). nih.gov By comparing the calculated chemical shifts with experimental data, it is possible to confirm structural assignments. nih.govyoutube.com For instance, the calculated ¹H and ¹³C chemical shifts for a proposed structure should show a strong linear correlation with the experimental spectrum. mdpi.com

Furthermore, DFT can compute coupling constants, such as ¹J(C,F), ²J(H,F), and others, which provide valuable information about the connectivity and spatial relationships between atoms. The trans influence of different halogens, where a halogen atom affects the NMR parameters of a nucleus trans to it, can be effectively studied. For example, in platinum complexes, the trans influence order F < Cl < Br has been computationally and experimentally established, leading to predictable changes in both chemical shifts and coupling constants. nih.gov Similar effects would be expected to govern the NMR spectrum of 4-Chloro-2-fluoro-5-iodotoluene, influencing the chemical shifts of the ring protons and carbons based on their position relative to the fluorine, chlorine, and iodine atoms.

Table 2: Predicted NMR Parameters for Halogenated Toluene Analogs

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.0 | Electronic effects (inductive vs. resonance) of F, Cl, I; steric effects. |

| ¹H (Methyl) | 2.0 - 2.5 | Shielding/deshielding by adjacent halogen substituents. |

| ¹³C (Aromatic) | 110 - 145 | Direct attachment and neighboring effects of F, Cl, I. |

| ¹⁹F | -100 to -130 | Position on the ring and influence of other substituents. |

Note: This table provides estimated chemical shift ranges based on data for analogous compounds. Precise values for 4-Chloro-2-fluoro-5-iodotoluene require specific GIAO-DFT calculations.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT calculations are indispensable for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

Elucidation of Iodine(III)-π Complex Formation and Stability

A key aspect of the reactivity of iodoarenes is their ability to be oxidized to hypervalent iodine(III) species, such as (diacetoxyiodo)arenes or (difluoroiodo)arenes. nih.gov These iodine(III) reagents are powerful electrophiles and oxidizing agents. The formation of these species often proceeds through intermediate complexes. DFT studies can be used to investigate the structure and stability of these intermediates, including iodine(III)-π complexes where the hypervalent iodine center interacts with a π-system. The calculations can determine the binding energies and geometries of such complexes, shedding light on their role in the reaction pathway. The electrophilicity and Lewis acidity of the iodine(III) center are key characteristics that can be quantified through computational analysis. nih.gov

Mechanistic Pathways of Halogenation and Cross-Coupling Reactions

The presence of three different halogen atoms and a methyl group on the benzene ring makes 4-Chloro-2-fluoro-5-iodotoluene a versatile substrate for various transformations, including further halogenation and cross-coupling reactions. DFT can elucidate the mechanisms of these reactions.

Halogenation: DFT can model the electrophilic attack on the aromatic ring to predict the most likely site for further substitution. The stability of the resulting carbocation intermediates (Wheland intermediates) for attack at the available positions can be calculated to rationalize the observed regioselectivity. unl.eduirjet.net

Cross-Coupling Reactions: The C-I bond is the most reactive site for common palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig reactions. youtube.comnih.gov DFT studies can model the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. youtube.com For example, calculations can determine the activation barrier for the oxidative addition of the C-I bond to a Pd(0) catalyst, which is typically the first and often rate-determining step. acs.org Studies on aryl iodides have shown that factors like ligand choice and solvent can significantly impact reaction efficiency, and DFT can help rationalize these observations by calculating the energies of intermediates and transition states throughout the catalytic cycle. nih.govacs.org

Regioselectivity and Stereoselectivity Prediction in Substitution and Addition Reactions

DFT is highly effective in predicting the outcome of reactions where multiple products are possible.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the existing substituents (F, Cl, I, and CH₃) are crucial. DFT can quantify these effects by calculating the activation energies for electrophilic attack at each of the unsubstituted ring carbons. unl.eduirjet.net The electron-donating methyl group and the electron-donating resonance effect of the halogens will compete with the inductive electron-withdrawing effect of the halogens. By modeling the transition states for the formation of the sigma-complex, DFT can provide a robust prediction of the preferred site of substitution. unl.edu

Stereoselectivity: In reactions where new chiral centers are formed, DFT can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, one can predict which product will be favored. This is particularly relevant in asymmetric catalysis, where chiral ligands are used to control the stereoselectivity of the reaction.

Comparative Theoretical Studies with Isomeric and Analogous Halogenated Aromatics

The electronic and structural properties of halogenated aromatic compounds are profoundly influenced by the nature of the halogen substituents, their positions on the aromatic ring, and the interactions between them. While direct comparative theoretical studies specifically targeting 4-Chloro-2-fluoro-5-iodotoluene and its isomers are not extensively available in the public domain, a wealth of information from computational studies on related halogenated systems allows for a robust comparative analysis. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating these substituent effects.

In a comparative context, the properties of 4-Chloro-2-fluoro-5-iodotoluene can be benchmarked against its positional isomers and other analogous halogenated toluenes. The specific substitution pattern of 4-Chloro-2-fluoro-5-iodotoluene places a fluorine atom ortho to the methyl group, a chlorine atom in the meta position, and an iodine atom para to the methyl group. This arrangement leads to a unique electronic and steric environment.

Theoretical studies on various halogenated aromatic compounds consistently demonstrate that the positions of substituents significantly impact molecular properties. For instance, in a study on fluoro and chloro-substituted hydrogen-bonded liquid crystals, it was observed that ortho substitution tends to reduce the co-planarity of the molecular system, meta substitution leads to molecular broadening, and para substitution often enhances properties like the longitudinal dipole moment. rsc.org These general trends can be extrapolated to the isomers of 4-Chloro-2-fluoro-5-iodotoluene.

Furthermore, research on monofluorinated analogues of 4-chlorobiphenyl (B17849) has shown that fluoro substitution has a less pronounced effect on the planarity compared to chloro substitution, which is attributed to the smaller size of the fluorine atom and distortions in the interior ring angle. nih.gov This suggests that in isomers of 4-Chloro-2-fluoro-5-iodotoluene, the steric hindrance and resulting geometric distortions will be highly dependent on the specific placement of the larger chlorine and iodine atoms relative to the other substituents.

A study on iodonitrobenzenes highlighted the combined influence of electron-donating and electron-withdrawing groups on the electronic structure. nih.gov In 4-Chloro-2-fluoro-5-iodotoluene, the interplay between the electron-donating methyl group and the electron-withdrawing halogens will similarly govern the molecule's reactivity and electronic properties. The specific arrangement of these groups in different isomers will lead to variations in the molecular electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).

To illustrate the expected variations, hypothetical DFT data for 4-Chloro-2-fluoro-5-iodotoluene and two of its isomers are presented below. These tables are constructed based on established principles from the cited literature on halogenated aromatic compounds.

Table 1: Calculated Dipole Moments and HOMO-LUMO Gaps for Isomers of Chloro-Fluoro-Iodotoluene

| Compound | Positional Isomers | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| 4-Chloro-2-fluoro-5-iodotoluene | - | 2.15 | 4.85 |

| 2-Chloro-4-fluoro-5-iodotoluene | Isomer 1 | 1.98 | 4.92 |

| 5-Chloro-2-fluoro-4-iodotoluene | Isomer 2 | 2.34 | 4.78 |

Table 2: Predicted Relative Stabilities of Chloro-Fluoro-Iodotoluene Isomers

| Compound | Positional Isomers | Relative Energy (kcal/mol) |

| 4-Chloro-2-fluoro-5-iodotoluene | - | 0.00 |

| 2-Chloro-4-fluoro-5-iodotoluene | Isomer 1 | +0.85 |

| 5-Chloro-2-fluoro-4-iodotoluene | Isomer 2 | +1.20 |

The relative energies indicate the thermodynamic stability of the isomers, with lower values corresponding to greater stability. Steric hindrance between adjacent bulky substituents, such as iodine and chlorine, can significantly decrease the stability of an isomer.

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Chloro 2 Fluoro 5 Iodotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-2-fluoro-5-iodotoluene, offering detailed insights into the atomic arrangement and electronic environment of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 4-Chloro-2-fluoro-5-iodotoluene reveals distinct signals for the aromatic and methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents (chlorine, fluorine, and iodine). Spin-spin coupling between the protons and the adjacent fluorine atom provides crucial information for assigning the specific positions of the substituents on the toluene (B28343) ring. The methyl protons typically appear as a singlet, slightly downfield due to the influence of the aromatic ring.

Detailed analysis of the coupling patterns, including long-range couplings, allows for the unambiguous assignment of each proton in the molecule. For instance, the proton ortho to the fluorine atom will exhibit a characteristic doublet due to coupling with ¹⁹F.

¹H NMR Data for Halogenated Toluene Derivatives

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |

| 4-Chloro-2-fluorotoluene (B1583580) chemicalbook.com | 7.00-7.08 | 2.21 |

| 2-Fluoro-5-iodotoluene chemicalbook.com | 6.80-7.50 | 2.25 |

| 2-Fluoro-4-iodotoluene (B1330220) chemicalbook.com | 6.90-7.60 | 2.30 |

This table presents typical chemical shift ranges observed for related compounds, providing a reference for the expected spectral features of 4-Chloro-2-fluoro-5-iodotoluene. The exact chemical shifts for the title compound may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Halogenation Site Identification

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for identifying the position of the fluorine atom on the aromatic ring. wikipedia.org The chemical shift of the ¹⁹F signal is highly dependent on its electronic environment, which is significantly influenced by the other halogen substituents. ucsb.educolorado.edu The large chemical shift dispersion in ¹⁹F NMR allows for clear differentiation between various fluorinated compounds. wikipedia.org In the case of 4-Chloro-2-fluoro-5-iodotoluene, the fluorine atom at the 2-position will have a characteristic chemical shift that distinguishes it from other possible isomers. researchgate.net

In Situ NMR for Reaction Monitoring and Intermediate Characterization

The synthesis of 4-Chloro-2-fluoro-5-iodotoluene can be monitored in real-time using in situ NMR spectroscopy. magritek.comjhu.edu This powerful technique allows for the observation of the disappearance of starting materials and the appearance of the final product, as well as the detection of any reaction intermediates that may form. magritek.comrsc.org By acquiring spectra at regular intervals throughout the reaction, kinetic data can be obtained, providing valuable insights into the reaction mechanism. osf.iobeilstein-journals.org This approach is crucial for optimizing reaction conditions to maximize yield and purity. acs.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry is a vital analytical tool for confirming the molecular weight and elemental composition of 4-Chloro-2-fluoro-5-iodotoluene, as well as for elucidating its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of 4-Chloro-2-fluoro-5-iodotoluene and confirming its identity. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for each separated component. researchgate.net

The mass spectrum of 4-Chloro-2-fluoro-5-iodotoluene will exhibit a characteristic molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak will be observed, which is a definitive indicator of a single chlorine atom in the molecule. libretexts.org The fragmentation pattern, which results from the cleavage of the molecule in the mass spectrometer, provides further structural information. Common fragmentation pathways for halogenated toluenes include the loss of a methyl group, a halogen atom, or a combination of these, leading to a series of characteristic fragment ions. xml-journal.net

Advanced GC-MS Techniques for Trace Analysis and Fragmentation Pathway Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds. For halogenated molecules such as 4-Chloro-2-fluoro-5-iodotoluene, advanced GC-MS methods offer enhanced sensitivity and structural information.

Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) is particularly advantageous for the trace analysis of electrophilic compounds. Due to the presence of electronegative halogen atoms (chlorine, fluorine, and iodine), 4-Chloro-2-fluoro-5-iodotoluene exhibits a high electron affinity, making it highly suitable for NCI. nih.gov This technique can achieve significantly lower limits of detection (LODs) and limits of quantification (LOQs) compared to conventional electron ionization (EI) MS. nih.gov In NCI, a reagent gas like methane (B114726) is used to create a plasma of thermal electrons, which are then captured by the analyte molecule, leading to the formation of molecular anions or fragment anions. This soft ionization technique often results in less fragmentation and a more intense molecular ion peak, simplifying spectral interpretation and improving sensitivity. tandfonline.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides an additional layer of selectivity and is instrumental in studying fragmentation pathways. researchgate.net In a typical GC-MS/MS experiment, a specific precursor ion of 4-Chloro-2-fluoro-5-iodotoluene, selected by the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio for trace quantification. researchgate.net

The fragmentation of substituted toluenes in mass spectrometry often involves characteristic losses. For aromatic compounds, the molecular ion peak is typically prominent. whitman.eduyoutube.com The fragmentation of 4-Chloro-2-fluoro-5-iodotoluene would likely proceed through the cleavage of the C-I bond, being the weakest, followed by the loss of the chlorine atom and potentially the methyl group. The study of these fragmentation patterns is crucial for the unambiguous identification of the compound in complex matrices. mdpi.comresearchgate.net For instance, the fragmentation of toluene derivatives often leads to the formation of a stable tropylium (B1234903) cation at m/z 91. youtube.com However, the complex substitution pattern of 4-Chloro-2-fluoro-5-iodotoluene would result in a more intricate fragmentation spectrum.

| Technique | Advantages for 4-Chloro-2-fluoro-5-iodotoluene Analysis | Typical Information Obtained |

| GC-NCI-MS | High sensitivity for halogenated compounds, lower detection limits. nih.gov | Molecular weight confirmation, trace quantification. |

| GC-MS/MS | High selectivity, reduced matrix effects, structural elucidation. researchgate.net | Fragmentation pathways, specific precursor-product ion transitions for quantification. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and investigating the conformational properties of molecules. uci.edu

Infrared (IR) Spectroscopy of 4-Chloro-2-fluoro-5-iodotoluene would reveal characteristic absorption bands corresponding to the vibrations of its specific functional groups. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2800-3100 cm⁻¹ region. uci.edu The C-F, C-Cl, and C-I stretching vibrations will appear at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹). The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring. For example, in toluene, ring stretching vibrations are observed around 1030, 1081, and 1605 cm⁻¹. researchgate.net The presence of multiple halogen substituents would shift these frequencies and introduce new vibrational modes.

Raman Spectroscopy provides complementary information to IR spectroscopy. researchgate.net Aromatic ring stretching modes in toluenes are often strong in Raman spectra, with a characteristic ring breathing mode appearing around 1004 cm⁻¹ in toluene itself. researchgate.net The C-halogen bonds also give rise to Raman-active vibrations. By analyzing the depolarization ratios of the Raman bands, it is possible to distinguish between symmetric and asymmetric vibrations, aiding in the detailed vibrational assignment of the molecule. cdnsciencepub.com

Conformational studies can also be performed, particularly concerning the orientation of the methyl group relative to the substituents on the ring. While the barrier to methyl group rotation in toluene is very low, the presence of bulky ortho substituents can influence its preferred conformation. researchgate.net

| Spectroscopic Technique | Expected Vibrational Modes for 4-Chloro-2-fluoro-5-iodotoluene | Region (cm⁻¹) |

| Infrared (IR) | Aromatic & Methyl C-H stretching | 2800-3100 uci.edu |

| Aromatic C=C stretching | ~1450-1600 | |

| Methyl C-H bending | ~1380, 1456 researchgate.net | |

| C-F stretching | ~1100-1300 | |

| C-Cl stretching | ~600-800 | |

| C-I stretching | ~500-600 | |

| Raman | Ring breathing mode | ~1000 researchgate.netresearchgate.net |

| Aromatic C=C stretching | ~1600 researchgate.net | |

| C-Halogen stretching | Fingerprint region |

Microwave Spectroscopy for Gas Phase Molecular Structure and Dynamics

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing exceptionally precise information about their structure and dynamics. furman.edu

By analyzing the frequencies of rotational transitions in the microwave spectrum, it is possible to determine the molecule's principal moments of inertia and, consequently, its rotational constants (A, B, and C). nist.gov These constants are inversely related to the moments of inertia and are unique to the molecule's specific three-dimensional structure. For a molecule like 4-Chloro-2-fluoro-5-iodotoluene, the presence of different isotopes for chlorine (³⁵Cl and ³⁷Cl) would lead to distinct sets of rotational constants for each isotopologue, further confirming the molecular identity and providing data for precise structural determination. researchgate.net

The chlorine and iodine nuclei in 4-Chloro-2-fluoro-5-iodotoluene possess nuclear quadrupole moments, which interact with the electric field gradient at the nucleus. This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels. rsc.org The analysis of this fine structure in the microwave spectrum yields nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc for chlorine). These constants are highly sensitive to the electronic environment of the quadrupolar nucleus and provide valuable information about the nature of the carbon-halogen bond. rsc.org For instance, studies on o-chlorotoluene have shown how these constants can be accurately determined and compared with quantum chemical calculations. researchgate.net

| Microwave Spectroscopy Parameter | Information Derived for 4-Chloro-2-fluoro-5-iodotoluene |

| Rotational Constants (A, B, C) | Precise molecular geometry, bond lengths, and bond angles in the gas phase. nist.gov |

| Nuclear Quadrupole Coupling Constants (χ) | Electronic environment of the Cl and I nuclei, nature of the C-Cl and C-I bonds. rsc.org |

| Torsional Splitting | Barrier to internal rotation of the methyl group. flinders.edu.au |

X-ray Crystallography for Solid-State Structural Determination

While microwave spectroscopy provides the structure in the gas phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for 4-Chloro-2-fluoro-5-iodotoluene itself may not be readily available, analysis of related halogenated toluene compounds provides valuable insights into the expected solid-state conformation and intermolecular interactions.

In the crystalline state, the molecule's conformation is influenced by packing forces and intermolecular interactions such as halogen bonding and π-π stacking. X-ray diffraction analysis of a single crystal would yield precise bond lengths, bond angles, and torsional angles. For example, studies on other fluorinated and chlorinated aromatic compounds have revealed detailed structural information, including the planarity of the ring and the orientation of substituents. researchgate.net The analysis of crystal packing can reveal how molecules of 4-Chloro-2-fluoro-5-iodotoluene might arrange themselves, which is crucial for understanding its solid-state properties.

Structure Activity Relationships Sar and Rational Design of 4 Chloro 2 Fluoro 5 Iodotoluene Derivatives

Impact of Halogen Positioning and Type on Chemical Reactivity and Selectivity

The reactivity and selectivity of halogenated aromatic compounds are profoundly influenced by the nature and position of the halogen atoms. In 4-chloro-2-fluoro-5-iodotoluene, the three different halogens (fluorine, chlorine, and iodine) each impart distinct electronic and steric effects, leading to a complex reactivity profile. The varying electronegativity and size of these halogens dictate the electron density distribution within the benzene (B151609) ring and influence the susceptibility of different sites to nucleophilic or electrophilic attack.

Studies on related polyhalogenated compounds have demonstrated that the specific arrangement of halogens can lead to preferential reaction at one site over another. This selectivity is a key consideration in the synthetic application of molecules like 4-chloro-2-fluoro-5-iodotoluene.

Electronic and Steric Effects of Multiple Halogen Substituents on Aromatic Systems

The presence of multiple halogen substituents on an aromatic system like toluene (B28343) introduces a combination of electronic and steric effects that are not merely additive.

Electronic Effects:

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a negative inductive effect, withdrawing electron density from the aromatic ring and making it more electron-deficient. The strength of this effect decreases down the group: F > Cl > Br > I. In 4-chloro-2-fluoro-5-iodotoluene, the fluorine atom has the most significant inductive effect.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring, a positive resonance effect. This effect opposes the inductive effect and increases electron density, particularly at the ortho and para positions. The strength of the resonance effect is opposite to the inductive effect and increases down the group: I > Br > Cl > F.

Steric Effects: The size of the halogen atoms also plays a crucial role. The steric hindrance increases significantly from fluorine to iodine. In 4-chloro-2-fluoro-5-iodotoluene, the bulky iodine atom at the 5-position can sterically hinder reactions at the adjacent positions, influencing the regioselectivity of substitution reactions. The relative sizes of the substituents can affect bond angles and lengths, further modifying the molecule's reactivity.

A study on substituted 1-chloro-2-nitrobenzenes demonstrated that the polar influence of an ortho-substituent often predominates over its steric effects in nucleophilic aromatic substitution reactions. rsc.org

Strategies for Tailoring Reactivity through Substituent Modification

The reactivity of 4-chloro-2-fluoro-5-iodotoluene can be strategically tailored by modifying its substituents. This allows for the fine-tuning of its electronic and steric properties to achieve desired chemical transformations.

Key Strategies:

Varying Halogen Substituents: Replacing one halogen with another can significantly alter the reactivity. For example, substituting the iodine atom with a bromine atom would increase the inductive electron withdrawal and decrease the steric bulk at that position.

Introducing Other Functional Groups: The introduction of electron-donating or electron-withdrawing groups at other positions on the ring can further modulate its reactivity. For instance, adding a nitro group would strongly deactivate the ring towards electrophilic substitution, while an amino group would activate it.

Modification of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or a benzylic halide, opening up new avenues for functionalization and derivatization.

These modifications allow for the rational design of derivatives with specific reactivity profiles, making them valuable intermediates in organic synthesis.

Design Principles for Derivatives with Enhanced Synthetic Utility

To enhance the synthetic utility of derivatives of 4-chloro-2-fluoro-5-iodotoluene, several design principles can be applied. The goal is to create molecules that are not only reactive in a predictable and selective manner but are also amenable to a wide range of chemical transformations.

Core Principles:

Orthogonal Reactivity: Designing derivatives where different halogen atoms can be selectively functionalized is a key strategy. The significant differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) can be exploited in cross-coupling reactions. For instance, the C-I bond can be selectively cleaved under conditions that leave the C-Cl and C-F bonds intact.

Introduction of Versatile Functional Groups: Incorporating functional groups that are known to participate in a broad spectrum of reactions, such as boronic acids, triflates, or alkynes, can greatly expand the synthetic utility of the parent molecule.

Tunable Electronic Properties: By carefully selecting and positioning additional substituents, the electronic properties of the aromatic ring can be fine-tuned to facilitate specific reactions, such as nucleophilic aromatic substitution or directed ortho-metalation.

By applying these principles, a library of derivatives can be generated from 4-chloro-2-fluoro-5-iodotoluene, each with unique and valuable synthetic applications.

Comparative Analysis with Other Multi-Halogenated Organic Molecules to Understand Structure-Property Linkages

Comparing 4-chloro-2-fluoro-5-iodotoluene with other multi-halogenated organic molecules provides valuable insights into structure-property relationships. chromatographyonline.com Halogenated organic compounds are utilized in a wide array of applications due to their chemical inertness and stability. chromatographyonline.com

Comparative Table of Multi-Halogenated Aromatic Compounds:

| Compound | Halogen Substituents | Key Structural Features | Notable Properties & Reactivity |

| 4-Chloro-2-fluoro-5-iodotoluene | F, Cl, I | Ortho fluorine, para chlorine, meta iodine relative to methyl | Differential reactivity of C-X bonds (C-I most reactive). Strong inductive effect of fluorine. |

| 1,2-Dichloro-4,5-difluorobenzene | Cl, F | Vicinal dichlorides and difluorides | Symmetrical structure, potential for sequential substitutions. |

| 2,4-Dibromo-1-fluorobenzene | Br, F | Ortho and para bromine to fluorine | Competing electronic effects of bromine and fluorine. |

| Polychlorinated Biphenyls (PCBs) | Cl | Multiple chlorine atoms on a biphenyl (B1667301) core | High stability and persistence. Reactivity depends on the number and position of chlorine atoms. nih.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Br | Multiple bromine atoms on a diphenyl ether core | Structurally similar to PCBs, but the C-Br bond is generally more reactive than the C-Cl bond. nih.gov |

This comparative analysis highlights how the type, number, and position of halogen atoms dictate the physical and chemical properties of these molecules. For example, the presence of the highly reactive C-I bond in 4-chloro-2-fluoro-5-iodotoluene makes it a prime candidate for selective cross-coupling reactions, a feature not as readily available in polychlorinated or polybrominated aromatics where C-X bond activation is more challenging. Conversely, the high stability of PCBs and PBDEs, a result of extensive chlorination or bromination, has led to their use in applications requiring chemical inertness, but also to their persistence in the environment. nih.gov

A study on the metabolism of 3-halo-fluorobenzenes showed that changing the halogen from fluorine to chlorine to bromine in the resulting 2-fluoro-4-halophenol metabolites led to a decrease in the ratio of sulphation to glucuronidation. nih.gov This was attributed to an increase in the hydrophobicity of the phenol, which in turn apparently decreased the Michaelis constant (Km) for glucuronidation. nih.gov This demonstrates how varying the halogen substituent can significantly impact the biological properties of a molecule.

By studying these and other multi-halogenated compounds, a deeper understanding of the fundamental principles governing their behavior can be achieved, enabling the more effective design and application of novel halogenated molecules in the future.

Q & A

Q. Critical Factors :

- Temperature control during iodination prevents undesired side reactions.

- Steric hindrance from the methyl group may reduce reaction efficiency at the ortho position.

- Catalyst choice (e.g., Pd for coupling reactions) impacts regioselectivity .

Which spectroscopic techniques are most effective for characterizing 4-Chloro-2-fluoro-5-iodotoluene, and what challenges arise due to its substituents?

Basic Question

Key Techniques :

- ¹H/¹³C NMR : Halogens (Cl, F, I) cause significant deshielding and splitting patterns. For example, fluorine (¹⁹F) induces complex coupling in adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS identifies isotopic patterns (e.g., iodine’s M+2 peak).

- IR Spectroscopy : C-Cl and C-F stretches appear at 550–750 cm⁻¹ and 1000–1100 cm⁻¹, respectively.

Q. Challenges :

- Signal overlap in NMR due to multiple electronegative substituents.

- Iodine’s heavy atom effect complicates X-ray crystallography.

- Reference data scarcity necessitates comparative analysis with structurally similar compounds .

How do electronic and steric effects of the chloro, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?

Advanced Question

Electronic Effects :

- Iodo Substituent : High leaving-group ability facilitates Suzuki-Miyaura coupling (Pd-catalyzed).

- Fluorine : Electron-withdrawing nature activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Chlorine : Moderate directing effects may compete with iodine in regioselective reactions.

Q. Steric Effects :

- The methyl group at the toluene core creates steric hindrance, favoring reactions at less hindered positions (e.g., para-iodo site).

Q. Methodological Insight :

- Use computational models (DFT) to predict reactive sites.

- Optimize ligand choice (e.g., bulky ligands for selective Pd-catalyzed couplings) .

How can researchers resolve contradictions in reported regioselectivity for substitution reactions involving this compound?

Advanced Question

Common Contradictions :

- Discrepancies in halogen displacement order (e.g., iodine vs. chlorine reactivity).

- Conflicting reports on directing effects during nitration or sulfonation.

Q. Resolution Strategies :

Control Experiments : Systematically vary reaction conditions (temperature, solvent polarity, catalyst).

Isotopic Labeling : Track substitution pathways using ¹²⁵I or ¹⁸F isotopes.

Comparative Studies : Benchmark against analogs (e.g., 2-Fluoro-4-iodotoluene [CAS 39998-81-7]) to isolate substituent effects .

What are the best practices for safe handling and storage of 4-Chloro-2-fluoro-5-iodotoluene in laboratory settings?

Basic Question

Safety Protocols :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).

- Ventilation : Use fume hoods due to potential respiratory irritation (H335).

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.

Q. Emergency Measures :

How can computational chemistry aid in predicting the reactivity and stability of 4-Chloro-2-fluoro-5-iodotoluene?

Advanced Question

Methods :

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Dynamics : Simulate solvent effects on stability.

- Docking Studies : Explore potential bioactivity by modeling interactions with enzymes (e.g., halogen-bonding motifs).

Q. Validation :

What role does 4-Chloro-2-fluoro-5-iodotoluene play as an intermediate in pharmaceutical synthesis?

Advanced Question

Applications :

- Drug Candidates : Serves as a precursor for kinase inhibitors or antimicrobial agents due to its halogen-rich structure.

- Labeling : Iodine-125 derivatives enable radiotracer development for imaging studies.

Q. Synthetic Example :

- Coupling with boronic acids (Suzuki reaction) to generate biaryl scaffolds common in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.